molecular formula C24H21NO4 B2781926 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid CAS No. 1339169-33-3

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid

Cat. No.: B2781926
CAS No.: 1339169-33-3
M. Wt: 387.435
InChI Key: FGTVECXGDDJJFW-UHFFFAOYSA-N
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Description

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.435. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid” are currently unknown. The compound is a derivative of alanine , an amino acid involved in protein synthesis, suggesting potential interactions with proteins or enzymes in the body.

Mode of Action

The exact mode of action of this compound is not well-documented in the available literature. Given its structure, it may interact with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests it may be used in peptide synthesis , where it serves as a protective group for the amino group. The exact changes resulting from these interactions would depend on the specific targets involved.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. As an alanine derivative , this compound could potentially influence pathways involving protein synthesis or metabolism. The downstream effects would depend on the specific targets and pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential role in peptide synthesis , it may influence protein structure and function, which could have various downstream effects on cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature , suggesting it may be sensitive to high temperatures. Additionally, its interaction with targets could be influenced by the pH of the environment, as pH can affect the ionization state of the compound and its targets.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)17-7-5-6-16(14-17)12-13-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTVECXGDDJJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339169-33-3
Record name 3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)benzoic acid
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